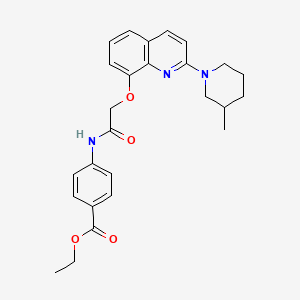

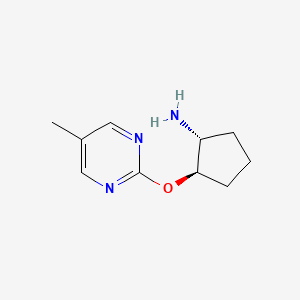

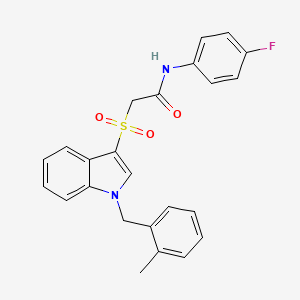

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine, also known as JNJ-63533054, is a novel selective antagonist of the orexin-2 receptor. Orexins are neuropeptides that play a critical role in regulating sleep-wake cycles, appetite, and energy metabolism. Orexin-2 receptor antagonists have potential therapeutic applications in various neurological and psychiatric disorders, including insomnia, narcolepsy, depression, anxiety, and addiction.

作用機序

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine selectively blocks the orexin-2 receptor, which is predominantly expressed in the brain regions involved in regulating sleep-wake cycles, appetite, and energy metabolism. Orexin-2 receptor antagonism reduces the activity of orexin neurons, which promotes sleep and reduces wakefulness. In addition, orexin-2 receptor antagonism reduces the release of dopamine in the mesolimbic reward system, which may contribute to the reduction of drug-seeking behavior.

Biochemical and physiological effects:

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been shown to increase NREM sleep and reduce wakefulness in rats, without affecting REM sleep. (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine also reduces cocaine self-administration and reinstatement of cocaine-seeking behavior in mice. In rats, (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine reduces anxiety-like behavior in the elevated plus maze test. These effects are consistent with the selective blockade of the orexin-2 receptor, which is involved in regulating sleep-wake cycles, appetite, and energy metabolism.

実験室実験の利点と制限

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine is a selective antagonist of the orexin-2 receptor, which allows for the specific evaluation of the role of orexin-2 receptor signaling in various physiological and behavioral processes. However, the pharmacokinetic properties of (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine, such as its half-life and bioavailability, may limit its use in certain experimental paradigms. In addition, the potential off-target effects of (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine on other receptors or neurotransmitter systems should be carefully evaluated.

将来の方向性

Future research on (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine should focus on its potential therapeutic applications in various neurological and psychiatric disorders, including insomnia, narcolepsy, depression, anxiety, and addiction. In addition, the pharmacokinetic and pharmacodynamic properties of (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine should be further characterized to optimize its use in clinical and preclinical studies. Finally, the potential off-target effects of (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine on other receptors or neurotransmitter systems should be carefully evaluated to ensure its safety and efficacy.

合成法

The synthesis of (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine was described in a patent application by Janssen Pharmaceutica NV. The synthesis involves the reaction of 5-methylpyrimidine-2-carboxylic acid with cyclopentanone in the presence of a base and a reducing agent to form the corresponding alcohol. The alcohol is then converted to the amine by reaction with a chloroformate derivative. The amine is subsequently protected with a tert-butoxycarbonyl group and reacted with 2-chloroethyl isocyanate to form the carbamate. The tert-butoxycarbonyl group is then removed, and the resulting amine is reacted with (R)-1-(2,3-dihydroxypropyl)cyclopentane-1,2-diol to form the final product.

科学的研究の応用

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been extensively studied in preclinical models to evaluate its potential therapeutic applications. In a rat model of insomnia, (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine significantly increased the amount of non-rapid eye movement (NREM) sleep and decreased the amount of wakefulness, without affecting the duration of rapid eye movement (REM) sleep. In a mouse model of cocaine addiction, (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine reduced cocaine self-administration and reinstatement of cocaine-seeking behavior. In a rat model of anxiety, (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine reduced anxiety-like behavior in the elevated plus maze test. These findings suggest that (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has potential therapeutic applications in insomnia, addiction, and anxiety disorders.

特性

IUPAC Name |

(1R,2R)-2-(5-methylpyrimidin-2-yl)oxycyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-5-12-10(13-6-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRHVAFBSUZUSG-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2CCCC2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1)O[C@@H]2CCC[C@H]2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)

![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)

![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)

![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2820567.png)

![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide](/img/structure/B2820571.png)